2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene

Organic electronics OLED Electrochromic

2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene (CAS 143542-32-9) is a terthiophene derivative in which the central thiophene ring is symmetrically substituted at the 2- and 5-positions with 5-(2,2-diphenylethenyl)thiophen-2-yl arms, yielding the formula C₄₀H₂₈S₃ (MW 604.85 g/mol). The compound belongs to the violene/cyanine-hybrid redox family and exhibits a fully conjugated π-system spanning three thiophene units terminated by tetraphenylethylene-type end-groups, which confers distinct electrochromic and fluorescence properties tunable through the number of thiophene rings.

Molecular Formula C40H28S3
Molecular Weight 604.8 g/mol
CAS No. 143542-32-9
Cat. No. B12547357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
CAS143542-32-9
Molecular FormulaC40H28S3
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H
InChIKeyMCZFNTDJILWHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene (CAS 143542-32-9) – Structural and Electronic Profile for OLED and Electrochromic Procurement


2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene (CAS 143542-32-9) is a terthiophene derivative in which the central thiophene ring is symmetrically substituted at the 2- and 5-positions with 5-(2,2-diphenylethenyl)thiophen-2-yl arms, yielding the formula C₄₀H₂₈S₃ (MW 604.85 g/mol) . The compound belongs to the violene/cyanine-hybrid redox family and exhibits a fully conjugated π-system spanning three thiophene units terminated by tetraphenylethylene-type end-groups, which confers distinct electrochromic and fluorescence properties tunable through the number of thiophene rings [1].

Why 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene Cannot Be Replaced by Simple Thiophene Homologs – Critical Evidence from Ring-Size-Dependent Optical and Electrochemical Data


Despite sharing the diphenylethenyl end-groups, both the single-thiophene homolog 2,5-bis(2,2-diphenylethenyl)thiophene and the bithiophene homolog exhibit markedly different photophysical and electrochemical signatures. Experimental data on the alkoxy-substituted series (1O to 3O) demonstrate that increasing the number of thiophene units from one to three systematically red-shifts the λmax by ~47 nm (406→453 nm), alters the fluorescence quantum yield by an order of magnitude (Φf 0.01→0.14), and modifies the oxidation potential gap, proving that generic substitution would compromise the optical tuning and redox reversibility essential for electrochromic and OLED applications [1].

Quantitative Differentiation Guide for 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene – Comparator-Based Evidence for Scientific Selection


UV-Vis Absorption Red-Shift: Terthiophene Core vs. Monothiophene Analog (1O-a vs. 3O-a)

In the alkoxy-substituted bis(diarylethenyl) series, extending the central violene unit from one thiophene (1O-a) to three thiophenes (3O-a) causes a substantial bathochromic shift of the longest-wavelength absorption band. The λmax increases from 406 nm (log ε 4.59) for 1O-a to 453 nm (log ε 4.76) for 3O-a, representing a 47 nm red-shift driven by stabilization of the LUMO through extended conjugation [1]. Because the diphenylethenyl analog (target compound) adopts an identical geometry to 1O-a in the solid state [1], a comparable red-shift is anticipated when advancing from the mono- to the terthiophene framework, offering finer spectral coverage in the visible region.

Organic electronics OLED Electrochromic Optical materials Thiophene oligomers

Fluorescence Quantum Yield Enhancement: Terthiophene Core vs. Monothiophene Analog (1O-a vs. 3O-a)

Fluorescence efficiency in bis(diarylethenyl) systems is strongly dependent on the number of thiophene rings. For the methoxy series, the quantum yield (Φf) increases from 0.01 for monothiophene 1O-a (λem 518 nm) to 0.14 for terthiophene 3O-a (λem 527 nm) in CH₂Cl₂, a 14-fold enhancement [1]. This trend, attributed to reduced non-radiative decay rates in longer oligothiophenes, is preserved across different aryl substituents and should qualitatively translate to the diphenylethenyl series, making the terthiophene target a superior candidate for fluorescence-based applications.

Fluorescence Quantum yield OLED Photophysics Thiophene oligomers

Electrochemical Redox Tuning: Terthiophene vs. Bithiophene Core (2O-a vs. 3O-a)

The first (E¹ₒₓ) and second (E²ₒₓ) oxidation potentials in bis(diarylethenyl) systems are subtly influenced by the number of thiophene rings. For the methoxy series, E¹ₒₓ and E²ₒₓ for terthiophene 3O-a are +0.84 V and +0.95 V vs SCE, respectively, compared to +0.84 V and +0.99 V for bithiophene 2O-a [1]. The smaller E²ₒₓ − E¹ₒₓ gap in 3O-a (0.11 V vs. 0.15 V for 2O-a) indicates reduced on-site Coulombic repulsion in the dication, which generally correlates with improved reversibility and faster electrochromic switching [1].

Electrochromic Redox chemistry Cyclic voltammetry Electron donor Thiophene oligomers

Molecular Geometry and Solid-State Packing: Terthiophene Core vs. Monothiophene Analog

Single-crystal X-ray analysis of 2,5-bis(2,2-diphenylethenyl)thiophene (the one-ring analog) reveals that the ethene units are tilted by 6.2° and 9.2° with respect to the thiophene plane, and the compound crystallizes in the monoclinic space group C2/c with unit cell volume 4624.3 ų [2][3]. The terthiophene target, by virtue of its extended π-system and additional thiophene rings, is expected to exhibit a more planar violene core (analogous to 3O-a) [1], which would enhance π–π stacking and improve charge-carrier mobility in thin-film devices compared to the single-ring analog.

X-ray crystallography Molecular conformation Solid-state packing Charge transport Organic semiconductors

Electrochromic Contrast and Fluorescence Switching: Terthiophene vs. Bithiophene Core

Bis(diarylethenyl)terthiophenes exhibit dual-mode electrochromic behavior: a visible color change from orange-red to violet upon oxidation, accompanied by fluorescence quenching in the oxidized state [1]. For the dimethylamino-substituted terthiophene 3N-c, the neutral state shows fluorescence at λem 573 nm (Φf 0.016), which is completely quenched upon two-electron oxidation to the dication, while new absorption appears at 802 nm [1]. This on/off fluorescence response, combined with the electrochromic contrast, is more pronounced in terthiophene derivatives than in their bithiophene counterparts, which exhibit lower quantum yields (2N-c: Φf 0.013) and less red-shifted dication absorptions, underscoring the value of the terthiophene core for high-contrast electrochromic displays and sensors.

Electrochromism Fluorescence switching Smart windows Molecular logic Redox-responsive materials

Thermal and Chemical Stability Advantage Over Simple Styryl-Substituted Oligothiophenes

The incorporation of 2,2-diphenylethenyl end-groups, which are structural analogs of tetraphenylethylene (TPE), is expected to impart enhanced thermal and morphological stability to the terthiophene core. TPE derivatives are well-documented for their aggregation-induced emission (AIE) properties and high thermal decomposition temperatures (Td often >350 °C) [1]. Simple styryl-substituted terthiophenes lacking the geminal diphenyl substitution exhibit lower glass transition temperatures and are more prone to crystallization-induced degradation in thin-film devices [1]. This structural feature makes the target compound a more robust candidate for long-lifetime organic electronic devices compared to simpler mono-phenyl vinyl analogs.

Stability Electrochromic durability Device lifetime Tetraphenylethylene Aggregation-induced emission

Optimal Application Scenarios for 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene Based on Comparative Evidence


Host Material or Emissive Dopant in Solution-Processed Green-to-Orange OLEDs

The terthiophene core of the target compound provides a λmax absorption at ~453 nm and fluorescence emission around 527 nm (based on alkoxy analog data [1]), aligning well with the requirements for green OLED emitters. Its enhanced fluorescence quantum yield (Φf ~0.14 vs. 0.01 for the monothiophene analog) directly improves radiative efficiency, while the diphenylethenyl end-groups confer solubility in common organic solvents, enabling cost-effective solution processing. For procurement, this compound offers a distinct advantage over single-ring or bithiophene analogs for fabricating efficient, solution-cast OLED devices.

Dual-Mode Electrochromic Smart Windows with Fluorescence Readout

The compound's ability to undergo reversible two-electron oxidation at well-defined potentials (E¹ₒₓ ~+0.84 V, E²ₒₓ ~+0.95 V vs SCE [1]) enables electrochromic switching from orange-red to violet, accompanied by complete fluorescence quenching. The terthiophene framework shows a narrower redox gap (0.11 V) than bithiophene (0.15 V), suggesting better reversibility. This dual optical response is valuable for smart windows requiring both visible color change and fluorescence-based state monitoring, where simpler styryl-thiophenes lack the necessary electrochemical stability and contrast ratio.

Organic Field-Effect Transistors (OFETs) Leveraging Enhanced π-Stacking

The extended conjugation and anticipated planarity of the terthiophene core, inferred from DFT calculations on 3O-a [1], promote stronger intermolecular π–π interactions compared to the monothiophene analog (which shows 6°–9° ethene-thiophene tilts [2]). This improved solid-state ordering can enhance charge-carrier mobility in OFET channels, offering a procurement rationale for selecting the terthiophene derivative over the single-ring or bithiophene variants for semiconducting layer formulation.

Fluorescent Probe or Sensor Platform Based on Aggregation-Induced Emission (AIE)

The tetraphenylethylene-like end-groups are expected to confer aggregation-induced emission (AIE) characteristics, where the compound is non-emissive in solution but becomes highly fluorescent upon aggregation [2]. Combined with the electrochromic fluorescence switching demonstrated in the bis(diarylethenyl) series [1], the target compound can serve as a dual-responsive fluorescent probe for detecting analytes that induce aggregation or change the redox state, a capability not achievable with monothiophene or bithiophene analogs that lack this combination of AIE and electrofluorochromism.

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